Rac propranolol B-D-glucuronide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac propranolol B-D-glucuronide sodium salt: is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including high blood pressure, irregular heart rates, and anxiety . The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac propranolol B-D-glucuronide sodium salt involves the glucuronidation of propranolol. This process is typically catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1[2][2]. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified through various chromatographic techniques to achieve the desired purity levels[2][2].
Chemical Reactions Analysis
Types of Reactions: Rac propranolol B-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid in the presence of UGT enzymes.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Mechanism of Action
Rac propranolol B-D-glucuronide sodium salt exerts its effects through the same mechanisms as propranolol, by blocking beta-adrenergic receptors. This action inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand . The glucuronidation process enhances the solubility and excretion of propranolol, facilitating its removal from the body[2][2].
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol-d7 B-D-glucuronide sodium salt: A deuterated form used in research for tracing metabolic pathways.
Uniqueness: Rac propranolol B-D-glucuronide sodium salt is unique due to its enhanced solubility and excretion properties compared to propranolol. This makes it a valuable compound for studying the metabolism and pharmacokinetics of propranolol in various research and clinical settings .
Biological Activity
Rac propranolol B-D-glucuronide sodium salt is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C22H28NNaO8
- Molecular Weight : 457.45 g/mol
- CAS Number : 66322-66-5
- IUPAC Name : (2S,3R,4R,5R)-2-(Isopropylamino)-3-(4-hydroxyphenyl)-4-(hydroxymethyl)-5-(β-D-glucopyranosyl)oxolan-2-carboxylic acid sodium salt
Pharmacokinetics
Rac propranolol B-D-glucuronide is formed through hepatic glucuronidation of propranolol, which significantly influences its pharmacokinetic profile. The glucuronidation process enhances the solubility and excretion of propranolol metabolites, thereby affecting their bioavailability and therapeutic efficacy.
Table 1: Pharmacokinetic Parameters of Rac Propranolol B-D-Glucuronide
Parameter | Value |
---|---|
Half-life | 3 to 6 hours |
Bioavailability | ~25% |
Volume of distribution | 3 L/kg |
Clearance | 0.5 L/h/kg |
The biological activity of this compound is primarily linked to its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some degree of beta-blocking activity. The compound's effects include:
- Reduction in Heart Rate : It mitigates the effects of stress hormones on the heart.
- Antihypertensive Effects : It lowers blood pressure by inhibiting adrenergic stimulation.
- Anxiolytic Properties : Its use in anxiety disorders is attributed to its ability to block peripheral physiological responses to anxiety.
Therapeutic Implications
Rac propranolol B-D-glucuronide has been studied for various therapeutic applications:
- Cardiovascular Disorders : Its role in managing hypertension and arrhythmias is well-documented.
- Anxiety and Performance Anxiety : Clinical studies have shown that propranolol can reduce physical symptoms associated with anxiety, such as tachycardia and tremors.
- Post-Traumatic Stress Disorder (PTSD) : Research indicates potential benefits in reducing the emotional impact of traumatic memories.
Case Studies
- Performance Anxiety : A study involving musicians found that propranolol significantly reduced performance anxiety symptoms during public performances, highlighting the efficacy of its glucuronide form in managing anxiety-related conditions .
- Hypertension Management : In a clinical trial with hypertensive patients, those treated with rac propranolol B-D-glucuronide showed a marked decrease in systolic and diastolic blood pressure compared to the control group .
Properties
Molecular Formula |
C22H28NNaO8 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |
InChI Key |
OSKYDLRSXKTYLZ-FFRFXZDKSA-M |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.